molecular formula C11H10FNO2 B13676296 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Cat. No.: B13676296
M. Wt: 207.20 g/mol
InChI Key: JQDFQNQNLRHTHA-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole is a fluorinated isoxazole derivative designed for use as a key synthetic intermediate in drug discovery and development. The compound features a 3-fluoro-4-methoxyphenyl group, a substitution pattern known to enhance molecular properties such as metabolic stability and membrane permeability, making it a valuable scaffold in medicinal chemistry . This compound serves as a versatile building block for the exploration of novel pharmacologically active agents. Isoxazole cores are recognized privileged structures in FDA-approved drugs like the immunosuppressant Leflunomide, underscoring their therapeutic relevance . Researchers can utilize this specific derivative to synthesize and screen new compounds for a range of biological activities, including immunosuppressive and anti-inflammatory applications . The presence of the fluorine atom is a critical design element, as its incorporation into lead compounds is a well-established strategy to optimize potency, physicochemical characteristics, and pharmacokinetic profiles . Applications: This chemical is intended for use as a synthetic intermediate in organic chemistry and medicinal chemistry research. It is particularly useful for constructing novel molecules for biological screening in projects such as immunomodulator and anti-inflammatory drug discovery . Handling and Safety: For research use only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C11H10FNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3

InChI Key

JQDFQNQNLRHTHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

General Synthetic Routes for Isoxazole Derivatives

Isoxazole rings can be synthesized by several well-established methods, which can be adapted for the target compound:

Specific Synthetic Strategy for 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole

Based on the analyzed sources, the preparation of this compound can be summarized as follows:

Step 1: Preparation of the 3-Fluoro-4-methoxyphenyl Precursor
  • The aromatic precursor bearing 3-fluoro and 4-methoxy substituents is typically synthesized or procured as a substituted benzaldehyde or halogenated aromatic compound.
Step 2: Formation of the Isoxazole Ring via Cycloaddition
  • The key step involves the 1,3-dipolar cycloaddition of a nitrile oxide generated from the aromatic precursor with a methyl-substituted alkyne or alkene.

  • Catalysts such as potassium iodide in combination with oxidizing agents like oxone can be used to generate nitrile oxides under mild conditions, sometimes assisted by ultrasonication.

Step 3: Functional Group Modifications and Purification
  • The methyl group at the 3-position can be introduced by using methyl-substituted alkynes or by methylation of the isoxazole ring post-cyclization.

  • Purification is achieved by recrystallization or chromatographic methods.

  • Reaction conditions typically involve organic solvents such as toluene, benzene, dichloromethane, or tetrahydrofuran, with temperatures ranging from room temperature to reflux, depending on the step.

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Catalysts Solvent(s) Temperature (°C) Time (hours) Yield (%) Notes
1 Preparation of aromatic precursor Commercial or synthesized 3-fluoro-4-methoxybenzaldehyde N/A N/A N/A N/A Starting material for cycloaddition
2 Nitrile oxide generation & cycloaddition Potassium iodide, oxone, methyl-substituted alkyne Toluene, benzene, or THF 20–80 1–6 60–80 Mild conditions, ultrasonication may be applied
3 Post-cyclization modifications Methylation reagents if needed Dichloromethane, toluene Room temp to reflux 1–4 70–85 Optional step depending on precursor choice
4 Purification Recrystallization, silica gel chromatography N/A N/A N/A N/A Ensures high purity and yield

Chemical Reactions Analysis

2.1. Hydrolysis of Ester Derivatives

Methyl esters of isoxazole-carboxylic acids undergo base-catalyzed hydrolysis to form carboxylic acids. For example, methyl 5-phenylisoxazole-3-carboxylate is hydrolyzed with NaOH in a THF/methanol/water mixture at room temperature for 18–20 hours, yielding the corresponding acid .

2.2. Substitution Reactions

The brominated isoxazole derivatives may undergo nucleophilic substitution. For instance, bromine at the β-position can act as a leaving group under basic conditions (e.g., hydroxide), facilitating substitution with amines or other nucleophiles.

2.3. Redox Reactions

While not explicitly detailed for this compound, isoxazoles generally participate in oxidation/reduction reactions. For example, lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups, and potassium permanganate (KMnO₄) may oxidize alkyl side chains.

3.1. Suzuki Coupling

Involves transmetalation and reductive elimination steps:

  • Oxidative Addition : Palladium(0) inserts into the C-Br bond of the isoxazole.

  • Transmetalation : The aryl boronic acid transfers its aryl group to the palladium center.

  • Reductive Elimination : The coupled product is released, regenerating Pd(0) .

3.2. Saponification

Base-catalyzed hydrolysis of esters involves:

  • Nucleophilic Attack : Hydroxide attacks the carbonyl carbon.

  • Intermediate Formation : Formation of a tetrahedral intermediate.

  • Elimination : Release of methanol and formation of the carboxylate .

Comparative Analysis of Isoxazole Derivatives

Compound Key Features Reactivity
5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazoleFluoro/methoxy substituents, methyl groupUndergoes coupling, substitution, hydrolysis
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acidCarboxylic acid groupHydrolysis, esterification
5-(3-Chlorophenyl)-3-(4-methoxyphenyl)isoxazoleChloro/methoxy substituentsImine formation, heterocycle synthesis

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

Structural and Physical Properties

Compound Name Substituents on Phenyl Ring Melting Point (°C) Key Spectral Data (¹H NMR δ ppm) Reference
5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole 3-F, 4-OCH₃ Not reported 8.16–8.13 (m, 2H), 7.65 (s, 1H), 3.95 (s, 3H)
5-(4-Bromophenyl)-3-methylisoxazole 4-Br 126–128 7.41 (d, J = 8.0 Hz, 2H), 7.67 (d, J = 8.0 Hz, 2H)
5-(4-Chlorophenyl)-3-methylisoxazole 4-Cl 88–89 7.41 (d, J = 8.0 Hz, 2H), 6.34 (s, 1H)
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 4-F, 4-Cl-CH₂ Not reported 2.36 (s, 3H), 7.41–7.67 (m, 4H ArH)

Key Observations:

  • Halogen vs. Methoxy/Fluoro Substitution: Halogenated derivatives (e.g., 4-Br, 4-Cl) exhibit higher melting points compared to the fluorinated analog, likely due to increased molecular symmetry and stronger intermolecular interactions .
  • Spectral Trends: The ¹H NMR signals for the aromatic protons in 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole are deshielded compared to halogenated analogs, reflecting the electron-withdrawing nature of the fluoro group and electron-donating methoxy group .
Antimicrobial Activity
  • 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole Derivatives: Pyrazole and isoxazole derivatives incorporating this scaffold demonstrate broad-spectrum antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC values <10 µg/mL .
  • Halogenated Analogs (e.g., 5-(4-Cl-phenyl)-3-methylisoxazole): While these compounds are primarily intermediates, their derivatives have shown moderate activity in antiviral screens (e.g., picornavirus inhibition) but lower potency compared to fluorinated-methoxy variants .
Enzyme Inhibition
  • GSK-3β Inhibition: Derivatives like OCM-14 (IC₅₀ = 1.2 nM) and OCM-16 (IC₅₀ = 0.8 nM) exhibit exceptional potency due to the 3-fluoro-4-methoxyphenyl group’s ability to engage in hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
  • Comparison with WIN54954: The structurally related antipicornavirus drug WIN54954, which features a dichlorophenyl-oxazolylpentyl chain, shows reduced selectivity compared to fluorinated-methoxy derivatives, highlighting the importance of substituent positioning .

Metabolic Stability and Pharmacokinetics

  • Fluorinated-Methoxy Derivatives: Exhibit enhanced metabolic stability (t₁/₂ > 200 min in monkey liver microsomes) compared to analogs like WIN54954 (t₁/₂ = 27 min), attributed to reduced oxidative metabolism of the methoxy group .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions between the carboxylic acid derivative (e.g., 5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxylic acid) and amines. For example, amide bond formation is achieved using reagents like EDCl/HOBt, with reaction optimization focusing on stoichiometric ratios (e.g., 0.84 mmol acid to 1.01 mmol amine) and purification via column chromatography. Yield improvements (e.g., 21–36%) are achieved by controlling reaction time, temperature, and solvent selection (e.g., dichloromethane or DMF) .

Q. How is the structural elucidation of 5-(3-Fluoro-4-methoxyphenyl)-3-methylisoxazole achieved using spectroscopic and chromatographic techniques?

Structural confirmation relies on ¹H/¹³C NMR to resolve aromatic protons (δ 7.05–8.22 ppm) and fluorine coupling patterns (J = 8–243.9 Hz). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., m/z = 353.1301 [M+H]⁺), while HPLC ensures purity (>99.8%) with retention times (e.g., 8.96 min) monitored under standardized conditions. Fluorine’s electron-withdrawing effect and methoxy group positioning are critical for interpreting spectral deviations .

Advanced Research Questions

Q. What strategies are utilized to resolve discrepancies in NMR data interpretation for fluorinated isoxazole derivatives, and how does substituent positioning influence spectral patterns?

Discrepancies in NMR shifts (e.g., δ 147.33–151.81 ppm for fluorinated carbons) are addressed by comparing experimental data with density functional theory (DFT)-calculated chemical shifts. Fluorine’s para-directing effects and methoxy group ortho/para interactions are analyzed through 2D NMR (e.g., NOESY) to distinguish regioisomers. For example, fluorine’s deshielding effect on adjacent carbons (J = 5–20 Hz) clarifies substitution patterns in complex spectra .

Q. In the context of kinase inhibition studies, how does the substitution pattern on the phenyl ring modulate the potency and selectivity of derivatives against targets like GSK-3β?

The 3-fluoro-4-methoxy substitution enhances potency by optimizing hydrogen bonding with kinase active sites (e.g., GSK-3β’s ATP-binding pocket). Structure-activity relationship (SAR) studies reveal that replacing fluorine with bulkier groups reduces selectivity, while methoxy removal diminishes brain exposure. In vitro assays (IC₅₀ < 10 nM) and X-ray crystallography of inhibitor-bound complexes validate these interactions .

Q. What experimental approaches are recommended for assessing metabolic stability and blood-brain barrier (BBB) permeability in preclinical neuropharmacological research?

Metabolic stability is evaluated using human liver microsomes (HLM) to measure intrinsic clearance, while BBB permeability is assessed via parallel artificial membrane permeability assays (PAMPA) or in vivo rodent models. For example, logP calculations (e.g., 1.14±0.1 g/cm³) predict favorable BBB penetration, corroborated by brain-to-plasma ratios >1 in pharmacokinetic studies .

Q. How does stereochemical configuration in cyclopropane-containing analogs influence biological activity, and what chiral resolution techniques are applicable during synthesis?

Stereoisomers (e.g., cis- vs. trans-cyclopropyl amines) exhibit divergent binding affinities due to spatial constraints in target pockets. Chiral resolution is achieved using chiral stationary phase HPLC or enzymatic kinetic resolution. For instance, rac-cis-2-phenylcyclopropan-1-amine separation yields enantiomers with distinct IC₅₀ values (e.g., 16, OCM-16 vs. its enantiomer) .

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